molecular formula C7H6F3N3O2 B1485926 2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid CAS No. 2026020-21-1

2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid

Cat. No.: B1485926
CAS No.: 2026020-21-1
M. Wt: 221.14 g/mol
InChI Key: DFLQJDHJGOQQCG-UHFFFAOYSA-N
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Description

2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid is a pyrimidine derivative characterized by a trifluoromethyl group at the 6-position and an amino-linked acetic acid moiety at the 4-position of the pyrimidine ring. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for synthesizing pharmacologically active molecules. Its amino group enables reactivity in forming amide bonds, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-5(13-3-12-4)11-2-6(14)15/h1,3H,2H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLQJDHJGOQQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. These interactions often involve the inhibition or activation of these enzymes, leading to changes in cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to altered gene expression and metabolic changes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cell growth and metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and metabolite levels within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 235.17 g/mol

1. Anti-inflammatory Activity

Research has demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. The compound this compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • Inhibition of COX-2 : Studies reported that related pyrimidine derivatives showed IC50_{50} values comparable to standard anti-inflammatory drugs such as celecoxib. For instance, two compounds demonstrated IC50_{50} values of 0.04 μmol against COX-2, indicating potent inhibitory effects .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies.

  • Cell Proliferation Inhibition : In assays involving cancer cell lines, the compound exhibited significant inhibition of cell proliferation. For example, it was noted that related compounds effectively inhibited the growth of tumor cells through mechanisms involving apoptosis and cell cycle arrest .
  • Angiogenesis Inhibition : The compound demonstrated the ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. In chick chorioallantoic membrane (CAM) assays, it significantly reduced blood vessel formation in tumor tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes.

Substituent Position Modification Effect on Activity
4Trifluoromethyl groupEnhances lipophilicity and bioavailability
6Amino groupIncreases interaction with target proteins
2Various alkyl groupsModulates selectivity for COX enzymes

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Model for Inflammation : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in edema comparable to indomethacin, with an effective dose (ED50_{50}) calculated at approximately 9.47 μM .
  • Cancer Xenograft Models : In xenograft models of breast cancer, treatment with related compounds led to a marked decrease in tumor size and weight, demonstrating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Thio-Linked Analogs

  • 2-((4-(Difluoromethyl)-6-phenylpyrimidin-2-yl)thio)acetic Acid (): Structural Differences: Replaces the amino group with a thio (-S-) linkage and introduces a phenyl group at the 6-position. The phenyl group increases steric bulk, which may affect binding affinity .
  • 2-{[2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-yl]sulfanyl}acetic Acid (CAS 338418-26-1) (): Structural Differences: Features a pyridinyl substituent at the 2-position and a sulfanyl (-S-) linker.

B. Hydroxy and Thiol Derivatives

  • 2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic Acid (CAS 836-12-4) and 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 368-54-7) (): Structural Differences: Replace the amino group with hydroxy (-OH) or thiol (-SH) groups. Implications: Hydroxy/thiol groups enhance hydrogen-bonding capacity but may increase susceptibility to oxidation or metabolic degradation compared to the amino group .
Substituent Variations on the Pyrimidine Ring
  • Difluoromethyl vs.
  • Phenyl vs. Trifluoromethyl : The phenyl group in ’s compound introduces hydrophobicity, which may enhance membrane permeability but reduce water solubility compared to the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.